molecular formula C8H12N2O B7968823 2-(1,2-Oxazol-5-yl)piperidine

2-(1,2-Oxazol-5-yl)piperidine

Cat. No.: B7968823
M. Wt: 152.19 g/mol
InChI Key: RFUPYFLCTYOWQZ-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring contains one nitrogen atom and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction typically involves the use of a base such as sodium hydride in a suitable solvent like dimethylformamide.

Another approach involves the cross-coupling of oxazole derivatives with piperidine precursors. This method may require the use of palladium catalysts and specific ligands to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Continuous flow chemistry techniques may also be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted oxazole-piperidine compounds with various functional groups.

Scientific Research Applications

2-(1,2-Oxazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Oxazol-5-yl)pyridine: Contains a pyridine ring instead of a piperidine ring.

    2-(1,2-Oxazol-5-yl)benzene: Features a benzene ring in place of the piperidine ring.

Uniqueness

2-(1,2-Oxazol-5-yl)piperidine is unique due to the combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the piperidine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold for drug development.

Biological Activity

2-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound that combines an oxazole ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound is being investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The compound's structure allows for various chemical modifications, influencing its biological activity. The oxazole ring can participate in non-covalent interactions with biological targets, while the piperidine ring may enhance binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological processes, including enzyme inhibition and receptor modulation. For instance, studies have shown that compounds with similar structures can inhibit prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Antimicrobial Properties

Research indicates that derivatives of oxazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Histamine Receptor Modulation : A study investigated the effects of piperidine derivatives on histamine H3 receptors. Compounds similar to this compound were assessed for their ability to reduce food intake in animal models without affecting neurotransmitter concentrations significantly .
  • Neurodegenerative Disease Models : In vivo studies using α-synuclein transgenic mouse models indicated that oxazole-based compounds could reduce α-synuclein aggregation and enhance protein phosphatase 2A activity, which is crucial for neuronal health .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Study Biological Activity Findings
AntimicrobialExhibited significant activity against Gram-positive and Gram-negative bacteria.
Histamine ReceptorModulated food intake in rat models; reduced serotonin and dopamine levels without affecting brain histamine levels.
NeuroprotectionReduced α-synuclein aggregation in mouse models; enhanced PP2A activity leading to decreased reactive oxygen species production.
AnticancerInduced apoptosis in various cancer cell lines through modulation of survival pathways.

Properties

IUPAC Name

5-piperidin-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUPYFLCTYOWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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